molecular formula C10H17N3O B11718455 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B11718455
M. Wt: 195.26 g/mol
InChI Key: HSPORGACGKETJE-UHFFFAOYSA-N
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Description

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction is often catalyzed by a metal complex and proceeds with the use of an oxidizing agent . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. In the industry, it is utilized in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of new C-N bonds via metal-catalyzed reactions. These reactions include hydroxyl oxidation, amination, and imine reduction .

Comparison with Similar Compounds

1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share similar structural features but differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific synthetic routes and the range of reactions it undergoes .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C10H17N3O/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8/h6,11-12H,3-5,7H2,1-2H3

InChI Key

HSPORGACGKETJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)N(N2)C

Origin of Product

United States

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